trans-Cinnamoyl-phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

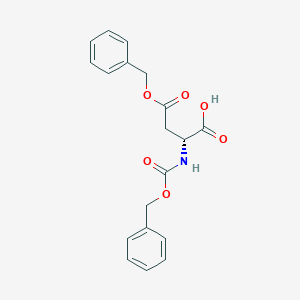

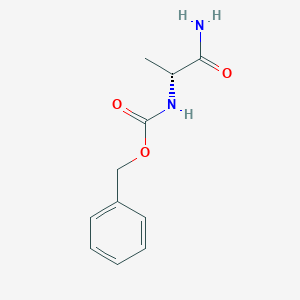

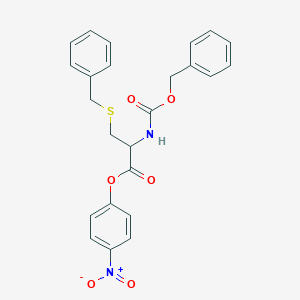

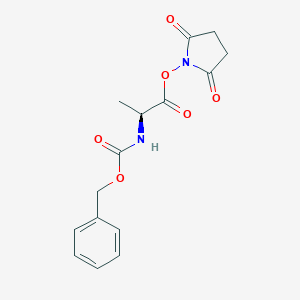

“trans-Cinnamoyl-phe-OH” is a compound with the molecular formula C18H17NO3 . It has an average mass of 295.332 Da and a mono-isotopic mass of 295.120850 Da .

Synthesis Analysis

The synthesis of compounds similar to “trans-Cinnamoyl-phe-OH” often involves the use of the Phe-Phe motif, a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The microbial production of aromatic compounds, such as cinnamylamine, an aromatic compound derived from L-phenylalanine (L-Phe), is also a method of synthesis . Another method involves the conversion of L-Phe to trans-cinnamic acid (tCA) by phenylalanine ammonia lyase 2 from Arabidopsis thaliana (AtPal2), followed by the reduction of tCA to cinnamaldehyde (cinALD) by the aryl carboxylic acid reductase (Acar) from Nocardia sp .Molecular Structure Analysis

The molecular structure of “trans-Cinnamoyl-phe-OH” is based on the Phe-Phe motif, which has gained popularity as a minimalist building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels . The structure is characterized by the presence of a cinnamoyl nucleus .Chemical Reactions Analysis

The chemical reactions involving “trans-Cinnamoyl-phe-OH” and similar compounds often involve the conversion of L-Phe to trans-cinnamic acid (tCA), followed by the reduction of tCA to cinnamaldehyde (cinALD) . Other reactions may involve the hydroxylation and methylation of trans-CuA to form trans-caffeic acid (trans-CfA) .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-Cinnamoyl-phe-OH” include a molecular formula of C18H17NO3, a molar mass of 295.33, a predicted density of 1.222±0.06 g/cm3, a melting point of 191.0-193.0 °C, and a predicted boiling point of 564.8±50.0 °C .Aplicaciones Científicas De Investigación

Biotechnological Production of Aroma Compounds

“trans-Cinnamoyl-phe-OH” derivatives are pivotal in the production of natural aroma compounds. Through metabolic engineering in microorganisms like Saccharomyces cerevisiae, these compounds can be synthesized de novo from glucose. This biotechnological approach offers a sustainable alternative to traditional extraction and chemical synthesis methods, which are often limited by scalability, production time, and environmental impact .

Antimicrobial and Anti-inflammatory Agents

Derivatives of “trans-Cinnamoyl-phe-OH” have been identified as potent antimicrobial and anti-inflammatory agents. Their efficacy against a range of pathogens and inflammatory conditions makes them valuable for medical research and potential therapeutic applications .

Cosmetic Industry Applications

The derivatives cinnamaldehyde, cinnamyl alcohol, and hydrocinnamyl alcohol, which can be synthesized from “trans-Cinnamoyl-phe-OH”, are widely used in the cosmetic industry. They impart a sweet-spicy odor and are primarily used in perfumery and personal care products .

Agricultural Applications

In agriculture, “trans-Cinnamoyl-phe-OH” derivatives serve as nematicides, helping protect crops from nematode infestations. This application is crucial for maintaining crop health and reducing losses due to pests .

Pharmaceutical Research

Research has shown that “trans-Cinnamoyl-phe-OH” and its derivatives hold promise in the development of new pharmaceuticals. They have been studied for their potential roles in treating diseases such as tuberculosis, malaria, and cardiovascular diseases, which are significant health concerns globally .

Food Industry Applications

The food industry benefits from the use of “trans-Cinnamoyl-phe-OH” derivatives as flavoring agents. These compounds contribute to the characteristic flavors and aromas of various food products, enhancing consumer appeal and experience .

Direcciones Futuras

The Phe-Phe motif, which is a key component of “trans-Cinnamoyl-phe-OH”, holds substantial promise for the creation of the next generation of nanomedicines . Future research may focus on the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . Additionally, marine-derived fungi, which are capable of producing diverse polyketides and peptides with unique structures and diverse biological activities, may serve as a unique source of bioactive secondary metabolites .

Mecanismo De Acción

Target of Action

trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, primarily targets microorganisms, exhibiting antimicrobial potential . The compound interacts with specific targets in the microorganisms, such as the enzymes caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus .

Mode of Action

The mode of action of trans-Cinnamoyl-phe-OH involves direct interaction with the targets. For instance, in fungi, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the normal functioning of the microorganisms, leading to their inhibition or death.

Biochemical Pathways

The biochemical pathways affected by trans-Cinnamoyl-phe-OH are related to the synthesis of lignin, a complex organic polymer. The compound is involved in the monolignol pathway for lignin biosynthesis . It is converted from hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes, a key step in the formation of the coumarin lactone ring .

Pharmacokinetics

Its physicochemical properties, such as a density of 12±01 g/cm³, boiling point of 5648±500 °C, and water solubility of 3021 mg/L at 25°C, suggest that it may have good bioavailability .

Result of Action

The result of the action of trans-Cinnamoyl-phe-OH is the inhibition or death of the targeted microorganisms. This is achieved through the disruption of their normal functioning, such as the alteration of the fungal plasmatic membrane and cell wall .

Action Environment

The action of trans-Cinnamoyl-phe-OH can be influenced by environmental factors. For instance, light exposure can promote the spontaneous process involved in its mode of action . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVCODMDZNZEA-PCUGXKRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Cinnamoyl-phe-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.